Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine
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Overview
Description
Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine is a heterocyclic compound with a complex structure that includes multiple aromatic rings and heteroatoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine typically involves multi-step reactions. One common method includes the reaction of thiophenol with sodium hydroxide in isopropanol, followed by the reduction with iron powder and ammonium chloride in water. The final step involves the reaction with phenyl chloroformate in a sodium carbonate solution .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to more reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
Scientific Research Applications
Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzo(d)imidazo(2,1-b)thiazole: This compound shares a similar core structure but differs in the arrangement of the rings and heteroatoms.
Dibenzo(b,f)(1,4)oxazepine: Another related compound with a similar tricyclic structure but containing an oxygen atom instead of sulfur.
Uniqueness
Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine is unique due to its specific arrangement of aromatic rings and heteroatoms, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
62538-84-5 |
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Molecular Formula |
C15H10N2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
13-thia-2,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaene |
InChI |
InChI=1S/C15H10N2S/c1-3-7-13-11(5-1)15-16-9-10-17(15)12-6-2-4-8-14(12)18-13/h1-10H |
InChI Key |
QHXRJYPWVXAIED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CN3C4=CC=CC=C4S2 |
Origin of Product |
United States |
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